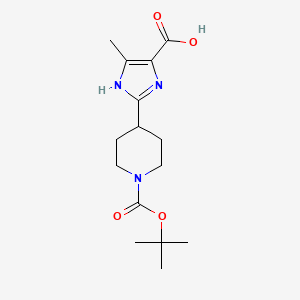

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

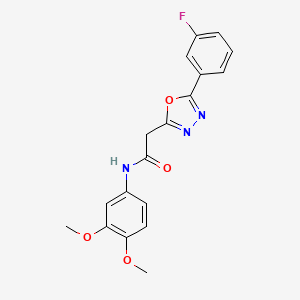

This compound is a complex organic molecule that contains several functional groups, including a tert-butoxycarbonyl group, a piperidine ring, an imidazole ring, and a carboxylic acid group . These functional groups suggest that this compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry or as a building block in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butoxycarbonyl group could be introduced using Boc-anhydride in the presence of a base . The piperidine ring could be formed through a cyclization reaction . The imidazole ring might be formed through a condensation reaction . Finally, the carboxylic acid group could be introduced through an oxidation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and imidazole rings would likely contribute to the rigidity of the molecule, while the tert-butoxycarbonyl and carboxylic acid groups could participate in hydrogen bonding .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester . The tert-butoxycarbonyl group could be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, it would likely be soluble in organic solvents due to the presence of the tert-butoxycarbonyl group. Its melting and boiling points would depend on the exact structure and the intermolecular forces present.Scientific Research Applications

Ligand Development in Radiopharmaceuticals

This compound is explored in the development of mixed ligand fac-tricarbonyl complexes, which are used in radiopharmaceuticals for diagnostic and therapeutic purposes. An example includes its use in a study involving the [99(m)Tc(OH2)3(CO)3]+ system for the labeling of bioactive molecules, demonstrating the potential of this compound in enhancing the physico-chemical properties of conjugates in medical imaging and therapy (Mundwiler et al., 2004).

Synthetic Chemistry and Drug Development

The compound has been utilized in the synthesis of enantiomerically pure derivatives starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, showcasing its role in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. This highlights its importance in the synthesis of complex molecules for potential drug development applications (Xue et al., 2002).

Building Blocks for Alkaloid Synthesis

Research has demonstrated the utility of this compound as a key building block in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are subsequently used in the efficient synthesis of 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. These alkaloids have various biological activities and are of interest in medicinal chemistry (Ando & Terashima, 2010).

Aurora Kinase Inhibitor Research

It has been explored in the context of Aurora kinase inhibitors, showing its relevance in the development of compounds that may be useful in treating cancer. This research showcases the compound's role in the synthesis of inhibitors targeting specific cellular mechanisms involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Material Synthesis and Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of vandetanib, a therapeutic agent, indicating its importance in the pharmaceutical industry for developing medication targeting various diseases. This application highlights the role of such compounds in the synthesis of complex pharmaceuticals (Zhuang Wei et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-9-11(13(19)20)17-12(16-9)10-5-7-18(8-6-10)14(21)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,16,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBKPUCAHSQVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2657553.png)

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2657554.png)

![2-[[2-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2657555.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2657558.png)

![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2657561.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2657562.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B2657563.png)

![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2657566.png)

![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2657569.png)